molecular formula C25H20N4O6S B2516318 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115970-68-7

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2516318
CAS No.: 1115970-68-7
M. Wt: 504.52
InChI Key: XDTBNWLUSPDALN-UHFFFAOYSA-N
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Description

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a furan ring, and a dioxoloquinazolinone core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the furan ring, and the construction of the dioxoloquinazolinone core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it serves as a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways and potential therapeutic applications.

    Medicine: Its potential biological activity could be explored for developing new drugs or therapeutic agents.

    Industry: The compound’s properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of structural features, including the oxadiazole, furan, and dioxoloquinazolinone moieties. This distinct structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O6S/c1-2-31-19-8-4-3-7-16(19)23-27-22(35-28-23)13-36-25-26-18-11-21-20(33-14-34-21)10-17(18)24(30)29(25)12-15-6-5-9-32-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBNWLUSPDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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